molecular formula C10H14BrF3N2O B2796909 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1855952-89-4

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No.: B2796909
CAS No.: 1855952-89-4
M. Wt: 315.134
InChI Key: OXNXYKBOPQWPCE-UHFFFAOYSA-N
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Description

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a propoxymethyl group, and a trifluoropropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the propoxymethyl group: This step involves the alkylation of the pyrazole ring with a propoxymethyl halide in the presence of a base such as potassium carbonate.

    Introduction of the trifluoropropyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoropropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds with various functional groups.

Scientific Research Applications

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine, propoxymethyl, and trifluoropropyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Lacks the propoxymethyl and trifluoropropyl groups.

    3-(propoxymethyl)-1H-pyrazole: Lacks the bromine and trifluoropropyl groups.

    1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the bromine and propoxymethyl groups.

Uniqueness

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group can enhance its lipophilicity and metabolic stability, while the bromine atom can serve as a versatile handle for further functionalization.

Properties

IUPAC Name

4-bromo-3-(propoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-2-5-17-7-9-8(11)6-16(15-9)4-3-10(12,13)14/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNXYKBOPQWPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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